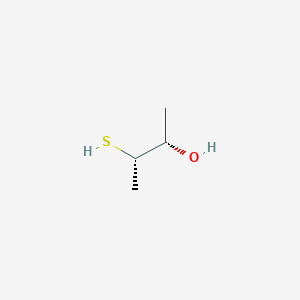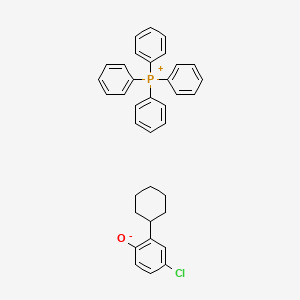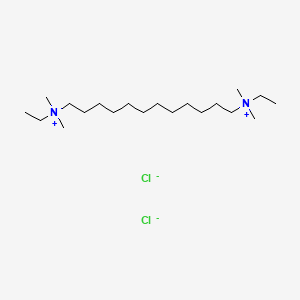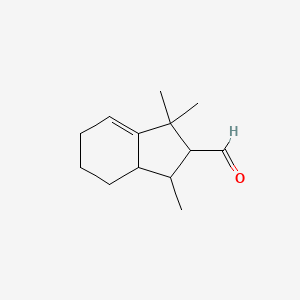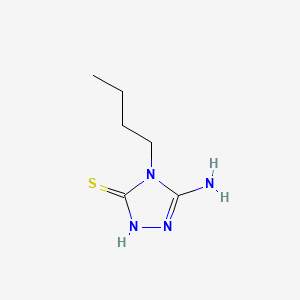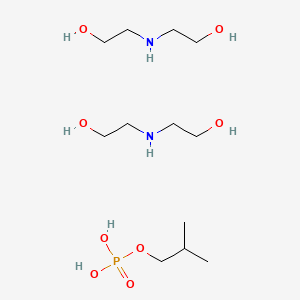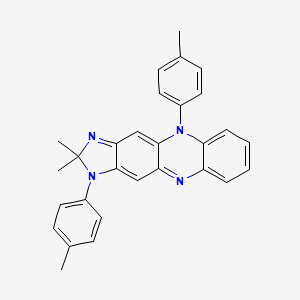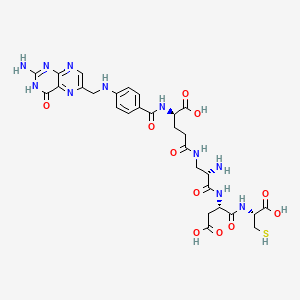
Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- is a complex organometallic compound It is known for its unique coordination chemistry, where barium is coordinated with ethoxyethanol ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- typically involves the reaction of barium salts with ethoxyethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves the following steps:
- Dissolution of barium salts in a suitable solvent.
- Addition of ethoxyethanol to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of barium oxide and other oxidation products.
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of barium metal and other reduced species.
Substitution: The ethoxyethanol ligands can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are used. The reaction conditions vary depending on the reducing agent.
Substitution: Ligand exchange reactions are facilitated by the use of coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Barium oxide and other oxidation products.
Reduction: Barium metal and reduced species.
Substitution: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including ceramics and polymers.
Mecanismo De Acción
The mechanism of action of Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- involves its interaction with molecular targets through coordination chemistry. The ethoxyethanol ligands facilitate the binding of the compound to various substrates, enabling catalytic activity and other chemical transformations. The pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Barium, bis(2-(2-methoxyethoxy)ethanolato)-, (OC-6-12)-: Similar structure but with methoxyethanol ligands.
Barium, bis(2-(2-propoxyethoxy)ethanolato)-, (OC-6-12)-: Similar structure but with propoxyethanol ligands.
Uniqueness
Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The ethoxyethanol ligands provide a balance between hydrophilicity and hydrophobicity, making the compound versatile for various applications.
Propiedades
Número CAS |
149901-23-5 |
|---|---|
Fórmula molecular |
C24H52Ba2O12 |
Peso molecular |
807.3 g/mol |
Nombre IUPAC |
barium(2+);2-(2-ethoxyethoxy)ethanolate |
InChI |
InChI=1S/4C6H13O3.2Ba/c4*1-2-8-5-6-9-4-3-7;;/h4*2-6H2,1H3;;/q4*-1;2*+2 |
Clave InChI |
YLJDVPZGRZPEKU-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCC[O-].CCOCCOCC[O-].CCOCCOCC[O-].CCOCCOCC[O-].[Ba+2].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


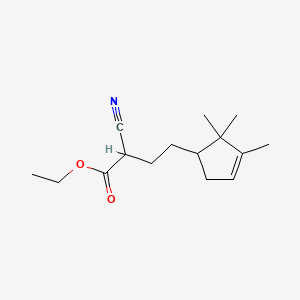
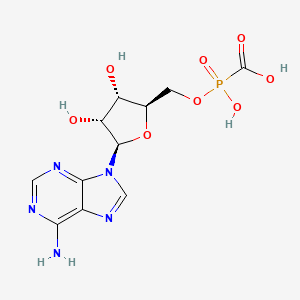
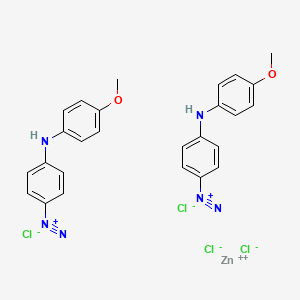
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
